molecular formula C12H9F3N2OS B4554661 2-amino-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide

2-amino-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide

Cat. No.: B4554661
M. Wt: 286.27 g/mol
InChI Key: DJPPXWQUXNOZSM-UHFFFAOYSA-N
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Description

2-amino-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide is a useful research compound. Its molecular formula is C12H9F3N2OS and its molecular weight is 286.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.03876857 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Melflufen in Multiple Myeloma Treatment Melflufen, a peptide-drug conjugate related to alkylating agents, targets aminopeptidases to selectively release alkylating agents into tumor cells. It has shown clinically meaningful efficacy in treating relapsed and refractory multiple myeloma (RRMM), including in patients with triple-class-refractory and extramedullary disease, demonstrating a manageable safety profile (Richardson et al., 2020).

Large Neutral Amino Acids in PKU Treatment Large neutral amino acids (LNAAs) have been used to decrease the influx of phenylalanine to the brain in phenylketonuria (PKU) patients. This approach has shown a significant decline in blood phenylalanine concentrations, suggesting its efficacy in managing PKU (Matalon et al., 2006).

Acrylamide Metabolism and Hemoglobin Adduct Formation Studies on acrylamide, used in manufacturing and formed during cooking, have explored its metabolism and the formation of hemoglobin adducts in humans. This research offers insights into human metabolism of acrylamide, potentially relevant for understanding the metabolic pathways of structurally related compounds (Fennell et al., 2005).

Metabolism of Halothane and Its Metabolites The metabolism of halothane, an anesthetic, and its metabolites in humans has been characterized. This research provides valuable information on the biotransformation and potential toxicities of fluorinated compounds, which could be relevant for the safety evaluation of 2-amino-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide (Cohen et al., 1975).

Insights from Toxicity Studies A case of toxic encephalopathy and methemoglobinemia after exposure to 5-amino-2-(trifluoromethyl)pyridine, a structurally similar compound, highlights the importance of understanding the toxicity profile of such compounds. This case underscores the need for caution in industrial production and handling of these materials (Tao et al., 2022).

Properties

IUPAC Name

2-amino-N-[2-(trifluoromethyl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2OS/c13-12(14,15)8-3-1-2-4-9(8)17-11(18)7-5-6-19-10(7)16/h1-6H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPPXWQUXNOZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(SC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.